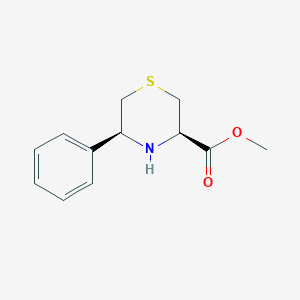

Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

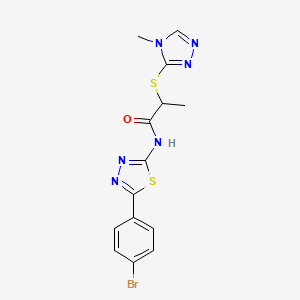

Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate, also known as MPTMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTMC is a morpholine derivative that has a thiol group attached to the phenyl ring, making it a valuable compound for various biological studies.

Mechanism of Action

The exact mechanism of action of Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate is not fully understood. However, studies suggest that Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate also exhibits anti-inflammatory activity by inhibiting the NF-κB pathway, which is a key regulator of inflammation. The antibacterial activity of Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate is attributed to its ability to disrupt bacterial cell membranes.

Biochemical and Physiological Effects:

Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate has been shown to have low toxicity and is well-tolerated in vivo. It has been reported to have a half-life of approximately 2 hours in rats and is rapidly eliminated from the body. Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate has been shown to have a good pharmacokinetic profile, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate is a valuable compound for various biological studies due to its unique chemical structure and potential therapeutic applications. However, Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate has some limitations for lab experiments. It is a relatively unstable compound and can undergo hydrolysis under certain conditions. Additionally, Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate is not readily soluble in water, which can make it challenging to work with in aqueous environments.

Future Directions

For the study of Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate include drug development, optimization of the synthesis method, and further studies to understand its mechanism of action.

Synthesis Methods

The synthesis of Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate involves the reaction of morpholine with phenyl isothiocyanate in the presence of a base. The reaction proceeds to form the corresponding thiourea, which is then treated with methyl chloroformate to yield Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate. The yield of Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate can be improved by optimizing the reaction conditions such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate has been reported to possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

properties

IUPAC Name |

methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-15-12(14)11-8-16-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZZJPIIRHDHOV-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCC(N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CSC[C@@H](N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2950576.png)

![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2950579.png)

![4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2950581.png)

![4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2950582.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2950597.png)

![4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2950599.png)